2-Amino-3-(4-bromobenzoyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

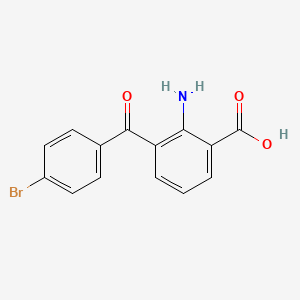

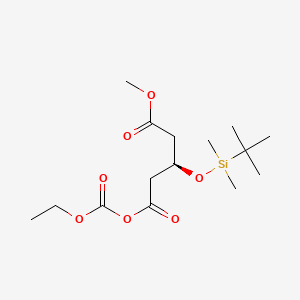

2-Amino-3-(4-bromobenzoyl)benzoic Acid is a chemical compound with the molecular formula C14H10BrNO3 and a molecular weight of 320.14 g/mol . It is a metabolite of Bromfenac sodium, which is used in pharmaceutical applications . The compound is characterized by its light orange to orange color and is slightly soluble in DMSO .

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)benzoic Acid has several scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase 2 (COX-2) , plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

This compound acts by inhibiting the activity of COX-2 . By blocking this enzyme, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including the regulation of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The primary result of the action of this compound is a reduction in inflammation. By inhibiting the production of prostaglandins, the compound can decrease the inflammatory response, which may help to alleviate symptoms in conditions characterized by inflammation .

Biochemical Analysis

Biochemical Properties

2-Amino-3-(4-bromobenzoyl)benzoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, it affects the signaling pathways that mediate inflammation . This compound can also alter gene expression patterns, leading to changes in the production of proteins involved in the inflammatory response. Furthermore, this compound impacts cellular metabolism by affecting the synthesis of metabolites involved in inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the COX-2 enzyme, inhibiting its activity and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins This binding interaction is crucial for its anti-inflammatory effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained inhibition of COX-2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may cause toxicity and other adverse effects, such as gastrointestinal irritation and renal impairment. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions include hydroxylation, conjugation, and oxidation, which transform the compound into more water-soluble metabolites that can be excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and other liver-specific enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, the compound is distributed throughout the body, with higher concentrations in tissues involved in inflammation, such as the joints and muscles . It is transported across cell membranes by passive diffusion and active transport mechanisms, ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other molecular targets . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, although its exact localization can vary depending on the cell type and experimental conditions.

Preparation Methods

The synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid typically involves the decarboxylation and refining of 7-(4-bromobenzoyl)indoline-2,3-dione . The reaction conditions include maintaining a hygroscopic environment and storing the compound under inert atmosphere at refrigerated temperatures . Industrial production methods are not extensively documented, but laboratory synthesis is well-established.

Chemical Reactions Analysis

2-Amino-3-(4-bromobenzoyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions.

Comparison with Similar Compounds

2-Amino-3-(4-bromobenzoyl)benzoic Acid can be compared with other similar compounds, such as:

Bromfenac sodium: The parent compound, used as a nonsteroidal anti-inflammatory drug (NSAID).

2-Amino-3-benzoylbenzoic Acid: A similar compound without the bromine atom, which may have different chemical and biological properties.

7-Benzoylindoline: Another related compound used in organic synthesis

Properties

IUPAC Name |

2-amino-3-(4-bromobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-9-6-4-8(5-7-9)13(17)10-2-1-3-11(12(10)16)14(18)19/h1-7H,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZCAIMGHAJJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746985 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241496-82-2 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)